molecular formula C13H16N4O2 B5874491 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5874491
M. Wt: 260.29 g/mol
InChI Key: ZGKBOCHBQGGPCQ-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with an ethoxyphenyl group, a methyl group, and a carbohydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its properties, and study of its potential applications. This could include testing its reactivity under different conditions, studying its interactions with other molecules, and exploring its potential uses in fields such as medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-ethoxyphenyl-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole. The final step involves the reaction of this pyrazole derivative with hydrazine hydrate to introduce the carbohydrazide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-ethoxyphenyl)-2-methylacrylate: Similar in structure but with an acrylate group instead of a pyrazole ring.

    3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole ring with different substituents.

Uniqueness

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbohydrazide group, in particular, may contribute to its potential as a bioactive compound.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-19-10-6-4-9(5-7-10)11-8(2)12(17-16-11)13(18)15-14/h4-7H,3,14H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKBOCHBQGGPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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